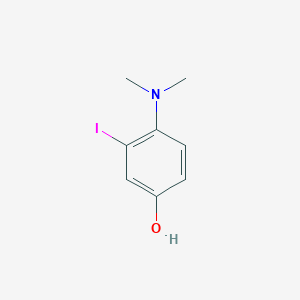

4-(Dimethylamino)-3-iodophenol

Description

4-(Dimethylamino)-3-iodophenol is an aromatic compound featuring a phenol core substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and an iodine atom at the 3-position. Its molecular formula is C₈H₁₀INO, with a molecular weight of 263.08 g/mol (calculated). The iodine atom introduces significant steric and electronic effects, while the dimethylamino group enhances electron density on the aromatic ring. This combination makes the compound valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and advanced materials .

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

4-(dimethylamino)-3-iodophenol |

InChI |

InChI=1S/C8H10INO/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,1-2H3 |

InChI Key |

ABXBEHLKSVKKJU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-iodophenol typically involves the iodination of 4-(Dimethylamino)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3-iodophenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-iodophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 4-(Dimethylamino)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-iodophenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-iodophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The phenol group can also undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a. 3-(Dimethylamino)-4-iodophenol (CAS 1243344-64-0)

- Molecular Formula: C₈H₁₀INO

- Molecular Weight : 263.08 g/mol

- Key Differences: The iodine and dimethylamino groups are swapped (3-iodo vs. 4-dimethylamino). Reactivity in cross-coupling reactions may differ due to steric hindrance .

b. 4-(Dimethylamino)phenol (CAS 619-60-3)

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Key Differences: Lacks the iodine atom. Used as a precursor in dye synthesis and photoinitiators, but less suited for heavy-atom-mediated applications .

Halogen-Substituted Analogues

a. 5-[(4-Iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione (CAS 5418-73-5)

- Molecular Formula : C₁₆H₁₃IN₂O₂S

- Molecular Weight : 424.26 g/mol

- Key Differences: Features a para-iodophenyl group attached to a thiazolidinedione core. The iodine’s para position enhances electronic conjugation, whereas the meta position in 4-(Dimethylamino)-3-iodophenol may favor steric interactions in receptor binding .

b. Ethyl 4-(Dimethylamino)benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences: Replaces the phenolic -OH with an ester group. Demonstrates higher reactivity in polymerization initiator systems compared to methacrylate derivatives, highlighting the influence of functional groups on chemical behavior .

Pharmacologically Relevant Analogues

a. Droloxifene (CAS 82413-20-5)

- Molecular Formula: C₂₆H₂₇NO₂

- Molecular Weight : 385.50 g/mol

- Key Differences: Contains a 4-(2-(dimethylamino)ethoxy)phenyl group. The ethoxy linker increases flexibility and bioavailability, whereas the iodine in 4-(Dimethylamino)-3-iodophenol may enhance binding affinity in halogen-sensitive receptors .

b. Ulipristal Acetate (CAS 126784-99-4)

- Molecular Formula: C₃₀H₃₇NO₄

- Molecular Weight : 475.63 g/mol

- Key Differences: Incorporates a 4-(dimethylamino)phenyl group in a steroid-like structure. The dimethylamino group aids in receptor modulation, but the lack of iodine limits its utility in radiolabeling applications .

Data Table: Structural and Property Comparison

Research Findings and Key Insights

- Electronic Effects: The dimethylamino group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. However, the meta-iodine atom withdraws electrons, creating a polarized electronic environment that enhances reactivity in Suzuki-Miyaura couplings .

- Reactivity Comparison: Ethyl 4-(dimethylamino)benzoate exhibits higher degrees of conversion in resin systems than methacrylate derivatives, suggesting that ester groups adjacent to dimethylamino moieties optimize reactivity .

- Biological Relevance: Iodine’s presence in 4-(Dimethylamino)-3-iodophenol could facilitate radiolabeling for imaging studies, a feature absent in non-halogenated analogues like 4-(Dimethylamino)phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.